molecular formula C15H17NO2S B2679365 Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate CAS No. 1186474-63-4

Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate

Cat. No.: B2679365
CAS No.: 1186474-63-4
M. Wt: 275.37
InChI Key: OPIARPDZDAJBCA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate is a substituted thiophene derivative characterized by a benzyl group at position 5, a methyl group at position 4, and an ethyl carboxylate ester at position 2. This compound belongs to the broader class of 2-aminothiophene-3-carboxylates, which are pivotal in medicinal chemistry due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Properties

IUPAC Name

ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-3-18-15(17)13-10(2)12(19-14(13)16)9-11-7-5-4-6-8-11/h4-8H,3,9,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIARPDZDAJBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, amines, or hydroxyl groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate has shown potential antimicrobial properties. Studies indicate that derivatives of thiophene exhibit activity against a range of bacteria and fungi. For instance, compounds derived from the Gewald reaction, which includes this thiophene derivative, have been reported to possess significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Research has demonstrated that certain thiophene derivatives can inhibit inflammatory pathways. This compound is being investigated for its ability to modulate cytokine production and reduce inflammation in various biological models .

Case Study: Synthesis and Biological Evaluation
A study synthesized this compound and evaluated its biological activity through molecular docking studies. The compound exhibited favorable binding affinities to targets involved in inflammatory responses, suggesting its potential as a lead compound for anti-inflammatory drugs .

Agrochemical Applications

Pesticide Development
Thiophene derivatives are commonly utilized in the development of agrochemicals, particularly pesticides. This compound has been evaluated for its insecticidal properties against agricultural pests. Its structural features contribute to its efficacy as a bioactive agent .

Herbicide Activity
Research indicates that compounds containing thiophene rings can act as herbicides by disrupting metabolic processes in target plants. The application of this compound in herbicide formulations is under investigation, aiming to enhance selectivity and reduce environmental impact .

Material Science

Conductive Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for developing conductive materials. This compound can be polymerized to form conductive films suitable for electronic applications, including sensors and organic photovoltaic devices .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobialActive against Staphylococcus aureus, E. coli
Anti-inflammatoryModulates cytokine production
AgrochemicalsPesticideEffective against agricultural pests
HerbicidePotential for selective herbicide formulations
Material ScienceConductive PolymersSuitable for electronics and sensors

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The pharmacological and physicochemical properties of 2-aminothiophene derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate with key analogs:

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method Biological Activity/Applications Reference ID
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-methylthiophene-3-carboxylate 4-(4-ethoxyphenyl), 5-methyl Ethoxyaryl, methyl Gewald reaction Potential antimicrobial agent
Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate 5-acetyl, 2-(2-chlorobenzamido), 4-phenyl Acetyl, benzamide, phenyl Multi-step condensation Not specified; structural diversity
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate 5-methyl, 4-(4-methylphenyl) Methyl, p-tolyl Gewald reaction Intermediate for drug discovery
Ethyl 4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate 4-methyl, 5-acetyl, 2-thioureido Acetyl, thiourea Cyclization and functionalization Enzyme inhibition studies
Key Observations:

Substituent Effects on Bioactivity: The benzyl group at position 5 in the target compound may enhance lipophilicity and membrane permeability compared to analogs with phenyl or acetyl groups . Methyl groups at positions 4 or 5 (as in ) contribute to steric stabilization but may reduce solubility.

Synthetic Flexibility: The Gewald reaction is a common method for synthesizing 2-aminothiophene cores, but post-functionalization (e.g., acylation, aryl coupling) is required to introduce groups like benzyl or chlorobenzamido .

Pharmacological and Physicochemical Differences

Antimicrobial Activity
  • Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate (from ) exhibits notable antimicrobial activity due to its acetyl and phenylamino groups, which disrupt microbial cell membranes. The target compound’s benzyl group may offer similar or enhanced activity, though direct data are unavailable.
  • Analogs with 4-ethoxyphenyl substituents (e.g., ) show moderate activity, suggesting that bulkier aryl groups may hinder target engagement.
Solubility and Stability
  • The ethyl carboxylate ester at position 3 enhances solubility in organic solvents, a feature shared across all analogs .
  • Compounds with thioureido or acetyl groups (e.g., ) exhibit lower thermal stability due to labile functional groups.

Biological Activity

Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and relevant case studies.

Overview of Biological Activity

The compound has been investigated for its antimicrobial and anticancer properties. Its biological activity is attributed to the structural features, including the amino group and the thiophene ring, which facilitate interactions with various molecular targets such as enzymes and receptors.

The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, leading to alterations in their activity. For example, its antimicrobial effects may stem from inhibiting bacterial enzymes, while its anticancer properties could be linked to inducing apoptosis in cancer cells.

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment by demonstrating its ability to inhibit cell proliferation in various cancer cell lines. The most notable findings include:

  • Cell Line Studies : this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values in the nanomolar range .
  • Mechanistic Insights : The compound's anticancer action is believed to involve the disruption of microtubule dynamics, similar to other known chemotherapeutic agents. This disruption leads to mitotic arrest and subsequent apoptosis of cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following points summarize its effectiveness:

  • Broad-Spectrum Activity : this compound has been reported to exhibit activity against a range of bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.
  • Mechanism : The antimicrobial mechanism is thought to involve interference with bacterial metabolic pathways, possibly through inhibition of key enzymes necessary for bacterial growth and replication.

Table 1: Anticancer Activity Summary

Cell LineIC50 (nM)Mechanism
MCF-79.1Induction of apoptosis
MDA-MB-23128.0Microtubule disruption
BALB/3T3>1000Non-cytotoxic

Table 2: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Case Studies

  • In Vitro Studies : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an effective anticancer agent .
  • Animal Models : Preliminary studies in animal models have indicated that this compound can significantly reduce tumor size when administered at therapeutic doses, suggesting further investigation into its efficacy and safety profiles is warranted .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction, a two-step process involving condensation of ketones or aldehydes with cyanoacetates and elemental sulfur. For example, ethyl acetoacetate reacts with benzyl-substituted aldehydes and sulfur in ethanol under reflux, catalyzed by triethylamine, to form the thiophene core . Key parameters include reflux duration (3–6 hours), solvent choice (ethanol or 1,4-dioxane), and neutralization with acidified ice/water to precipitate the product .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine functionality.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.
  • X-ray crystallography using programs like SHELXL for structural refinement. WinGX and ORTEP can visualize anisotropic displacement ellipsoids .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight.

Q. How can researchers calculate physicochemical properties like logP and topological polar surface area (TPSA)?

Use computational tools such as Molinspiration or ChemAxon to derive logP (e.g., XlogP ≈ 4) and TPSA (~89.8 Ų), which inform solubility and permeability. These values correlate with hydrogen bond donors/acceptors and rotatable bonds, as outlined in .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this thiophene scaffold?

  • Catalyst screening : Triethylamine or morpholine enhances cyclization efficiency in the Gewald reaction .
  • Solvent optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates.
  • Temperature control : Gradual heating (80–100°C) minimizes side reactions during sulfur incorporation .
  • Purification : Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).
  • Repeat experiments : Ensure reproducibility under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Alternative techniques : Use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

Q. What computational strategies are suitable for studying this compound’s reactivity or bioactivity?

  • Molecular docking : Screen against target proteins (e.g., enzymes in thiophene-based drug candidates) using AutoDock Vina.
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict regioselectivity in derivatization .
  • Molecular dynamics (MD) : Simulate solvation effects or stability in biological membranes .

Q. How can researchers troubleshoot low purity or unexpected byproducts during synthesis?

  • Byproduct analysis : Use LC-MS or TLC to identify impurities. Common issues include incomplete cyclization or sulfur aggregation.
  • Stepwise monitoring : Isolate intermediates (e.g., via flash chromatography) to pinpoint reaction bottlenecks.
  • Acid/base workup : Adjust pH during precipitation to remove unreacted starting materials .

Methodological Guidelines

  • Safety protocols : Refer to SDS sheets (e.g., ALADDIN, Ambeed) for handling hazards (e.g., irritant properties, inhalation risks) .
  • Data reporting : Follow IUPAC guidelines for reporting yields, spectral data, and crystallographic parameters (e.g., CIF files via SHELXL) .

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